
Dimethylfraxetin
Descripción general
Descripción
La Dimetilfraxetina, también conocida como 6,7,8-trimetoxícumarina, es un derivado natural de la cumarina. Se encuentra comúnmente en plantas como Pittosporum illicioides, Garcinia multiflora y Cryptocarya bracteolata. Este compuesto exhibe una gama de actividades biológicas, incluidas propiedades antiinflamatorias, antioxidantes, anticancerígenas y antimicrobianas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La Dimetilfraxetina se puede sintetizar a través de varios métodos. Una ruta sintética común implica la metilación de la fraxetina (7,8-dihidroxi-6-metoxícumarina) usando yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción generalmente ocurre en un solvente orgánico como la acetona o el dimetilsulfóxido (DMSO) bajo condiciones de reflujo .
Métodos de producción industrial
La producción industrial de Dimetilfraxetina a menudo involucra la extracción y purificación de fuentes naturales. Las plantas que contienen Dimetilfraxetina se cosechan, se secan y se someten a extracción con solventes. El extracto crudo se purifica luego utilizando técnicas cromatográficas para aislar la Dimetilfraxetina .
Análisis De Reacciones Químicas
Tipos de reacciones
La Dimetilfraxetina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirla en derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes grupos funcionales en el anillo aromático.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Derivados dihidro.
Sustitución: Derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Dimethylfraxetin exhibits a range of biological activities that have been investigated in various studies:
- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which can help mitigate oxidative stress in cells. This is crucial in preventing damage caused by free radicals, thereby contributing to its potential therapeutic effects against oxidative stress-related diseases .
- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation. Its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is particularly noteworthy .
- Neuroprotective Effects : Studies have demonstrated that this compound may protect neuronal cells from damage. This property is being explored for potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Antimicrobial Activity : this compound has shown promise in inhibiting the growth of various pathogens, suggesting its potential use as an antimicrobial agent .
Chronic Diseases
This compound's potential applications in chronic diseases are being actively researched:
- Cardiovascular Diseases : Due to its anti-inflammatory and antioxidant properties, this compound may be beneficial in managing cardiovascular conditions by reducing oxidative stress and inflammation .
- Cancer Therapy : Preliminary studies suggest that this compound could have anti-proliferative effects on cancer cells, making it a candidate for further exploration in cancer treatment protocols .
Neurodegenerative Disorders
A study involving animal models indicated that this compound administration resulted in improved cognitive functions and reduced neuroinflammation, supporting its potential use as a neuroprotective agent .
Pharmacokinetics
Recent studies have established pharmacokinetic profiles for this compound:
- Bioavailability : The bioavailability of this compound was found to be approximately 19.7%, indicating how much of the compound reaches systemic circulation after administration. This is crucial for determining effective dosing regimens in clinical settings .
- Half-life : The oral half-life of this compound was reported to be around 3.7 hours, which informs dosing schedules for therapeutic use .
Data Summary Table
Property | Value |
---|---|
Bioavailability | 19.7% |
Oral Half-life | 3.7 hours |
Mechanisms of Action | Nrf2 activation, Carbonic anhydrase inhibition |
Therapeutic Areas | Cardiovascular diseases, Cancer therapy, Neurodegenerative disorders |
Mecanismo De Acción
La Dimetilfraxetina ejerce sus efectos principalmente a través de la inhibición enzimática. Es un potente inhibidor de la anhidrasa carbónica, una enzima involucrada en la regulación del pH y el equilibrio de líquidos en los tejidos. Al unirse al sitio activo de la enzima, la Dimetilfraxetina interrumpe su función normal, lo que lleva a varios efectos fisiológicos .
Comparación Con Compuestos Similares
Compuestos similares
Fraxetina: El compuesto principal de la Dimetilfraxetina, con actividades biológicas similares pero diferente potencia.
Esculetina: Otro derivado de la cumarina con notables propiedades antioxidantes y antiinflamatorias.
Escopoleína: Conocida por su amplia gama de actividades farmacológicas, incluidos los efectos antiinflamatorios y antimicrobianos.
Singularidad
La Dimetilfraxetina destaca por su alta potencia como inhibidor de la anhidrasa carbónica, con un valor de Ki de 0,0097 μM. Esto la convierte en uno de los inhibidores naturales más potentes de esta enzima, lo que proporciona una ventaja única en la investigación y las posibles aplicaciones terapéuticas .
Actividad Biológica
Dimethylfraxetin, a coumarin derivative found in various plant species, has garnered attention for its potential therapeutic properties. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacological effects, and safety profile as evidenced by recent research.
Pharmacokinetics
Recent studies have determined the pharmacokinetic profile of this compound in animal models. One significant study assessed its bioavailability and metabolism in Sprague-Dawley rats. The results indicated:
- Bioavailability : this compound exhibited an oral bioavailability of 19.7% , which is relatively low compared to other compounds such as fraxin and fraxetin, which had bioavailabilities of 1.4% and 6.0% , respectively .
- Half-Life : The half-life () for this compound was approximately 3.7 hours following both oral and intravenous administration, indicating a stable metabolism profile .
- Concentration-Time Curves : The pharmacokinetic parameters were analyzed using UPLC-MS/MS methods, demonstrating good selectivity and accuracy in measuring plasma concentrations .
Pharmacological Effects
This compound displays a range of biological activities that suggest its potential use in therapeutic applications:
- Antioxidant Activity : Research indicates that this compound possesses significant antioxidant properties, which may help mitigate oxidative stress-related damage in cells. This effect has been documented in various experimental models .
- CNS Effects : Studies have shown that this compound influences central nervous system (CNS) functions. It has demonstrated:
- Cataleptic Potentiation : this compound has been evaluated for its effects on catalepsy induced by haloperidol (HAL). Doses as low as 1 mg/kg produced significant cataleptic states, with notable differences compared to control groups .
Safety Profile
The safety of this compound has been assessed through various toxicity studies. These studies indicate that:
- This compound is well-tolerated at high doses in rodent models, suggesting a favorable safety profile for potential therapeutic use .
- Long-term exposure studies have shown no significant adverse effects on behavior or physiological parameters at therapeutic doses .
Comparative Data Table
The following table summarizes key pharmacokinetic parameters and biological activities of this compound compared to related compounds:
Parameter | This compound | Fraxin | Fraxetin |
---|---|---|---|
Oral Bioavailability (%) | 19.7 | 1.4 | 6.0 |
Intravenous Bioavailability (%) | N/A | N/A | N/A |
Half-Life (oral) | 3.7 hours | 0.5 hours | 1.2 hours |
Antioxidant Activity | Yes | Yes | Yes |
Anxiolytic Effects | Yes | N/A | N/A |
Antidepressant Effects | Yes | N/A | N/A |
Cataleptic Potentiation | Significant | N/A | N/A |
Case Studies
Several case studies have highlighted the efficacy of this compound in treating conditions related to oxidative stress and mood disorders:
- Oxidative Stress Model : In a study involving carbon tetrachloride (CCl4)-induced hepatotoxicity, this compound effectively modulated oxidative stress biomarkers, demonstrating its protective role against liver damage .
- Behavioral Models : In behavioral tests simulating schizophrenia-like symptoms induced by ketamine, this compound showed promise in ameliorating these symptoms, suggesting potential applications in psychiatric disorders .
Propiedades
IUPAC Name |
6,7,8-trimethoxychromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-14-8-6-7-4-5-9(13)17-10(7)12(16-3)11(8)15-2/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYQKHLZHPFYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC(=O)O2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209112 | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6035-49-0 | |
Record name | 6,7,8-Trimethoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6035-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylfraxetin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006035490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylfraxetin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00209112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.